Propyl 2-methoxyacetate
Description
Significance as a Model Compound in Organic Synthesis
The "2-methoxyacetate" moiety is particularly notable for its application in advanced organic synthesis, where it serves as a key reagent in stereoselective reactions. A significant area of research is the use of its branched isomer, isopropyl 2-methoxyacetate, in the dynamic kinetic resolution (DKR) of amines. DKR is a powerful technique for converting a racemic mixture of chiral compounds into a single, pure enantiomer, which is crucial for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net
In this context, isothis compound functions as an acylating agent. Research has demonstrated its effectiveness in the DKR of various amines, yielding enantiopure amides that are valuable synthetic intermediates. researchgate.net The methoxy (B1213986) group in the acyl donor is thought to play a role in the efficiency and selectivity of the enzymatic acylation step. The use of a single equivalent of isothis compound has been highlighted as a factor that can simplify purification processes in the synthesis of valuable compounds like norsertraline. researchgate.net
The study of such reactions provides fundamental insights into enzyme catalysis, reaction kinetics, and the development of more efficient synthetic routes to complex molecules. The behavior of 2-methoxyacetate esters in these systems helps researchers model and understand the intricate interactions between substrates and enzymes.
Role in Contemporary Chemical Process Development
In the broader context of chemical process development, compounds like this compound are investigated for their potential as specialized solvents and as building blocks in the synthesis of complex target molecules. The presence of both ether and ester functionalities gives it good solvency for a range of polar and non-polar substances. chemicalbook.com This dual character is a desirable trait for solvents used in coatings, inks, and cleaning agents, as seen with its high-production-volume isomer, PGMEA. atamanchemicals.comchemicalbook.comsolubilityofthings.com
Research into the synthesis of agrochemicals has shown the incorporation of the 2-methoxyacetate group into larger, more complex structures. For example, 2-fluoro-1-(3-sulfamoylpyridin-2-yl)this compound is a key intermediate in the synthesis of potent metabolites of the herbicide Flucetosulfuron. koreascience.kr The development of synthetic routes involving such compounds is a key aspect of process chemistry, focusing on yield, purity, and efficiency.
Furthermore, the continuous esterification process used to produce related compounds, such as the reaction of propylene (B89431) glycol monomethyl ether with acetic acid using a solid acid catalyst, represents a typical process development trajectory that could be applicable to this compound. google.com Such processes are designed for efficiency and scalability, key considerations in industrial chemical production.
Overview of Academic Research Trajectories
Academic research involving 2-methoxyacetate esters follows several distinct trajectories. A primary area of focus is their application in asymmetric synthesis, particularly as acylating agents in enzymatic resolutions, as detailed previously. researchgate.net This research is driven by the continuous demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
Another research avenue explores the physicochemical properties and reaction engineering aspects of these esters. Studies on vapor-liquid equilibria, solubility, and thermophysical properties are essential for designing and optimizing chemical processes. For instance, data on the isobaric vapor-liquid equilibria of binary mixtures containing propylene glycol methyl ether acetate (B1210297) are crucial for designing distillation and separation processes. chemeo.com
A third trajectory involves their role in the synthesis of complex molecules and materials. The 2-methoxyacetate group has been incorporated into large, biologically relevant molecules and building blocks for synthetic chemistry. koreascience.krnih.gov Research in this area seeks to leverage the specific chemical properties of the methoxyacetate (B1198184) moiety to achieve desired functionalities in the final product.
Finally, environmental and degradation studies, such as the fermentation of methoxyacetate by bacteria, provide insight into the ultimate environmental fate of these compounds. d-nb.info Understanding the pathways of ether cleavage and biodegradation is a growing area of academic inquiry, driven by the need for greener and more sustainable chemical products and processes. solubilityofthings.com
Data Tables
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | 1-Methoxy-2-propyl acetate (PGMEA) | 2-Methoxy-1-propyl acetate |
| CAS Number | 108-65-6 nih.gov | 70657-70-4 sielc.com |
| Molecular Formula | C6H12O3 nih.gov | C6H12O3 sielc.com |
| Molecular Weight | 132.16 g/mol nih.gov | 132.16 g/mol sielc.com |
| Boiling Point | 145-146 °C chemicalbook.com | ~184 °C (estimated) chemicalbook.com |
| Density | 0.970 g/mL at 25 °C chemicalbook.com | 0.96 g/mL at 20 °C chemicalbook.com |
| Solubility in Water | 1.98 x 10^5 mg/L at 25 °C nih.gov | Data not readily available |
| LogP (Octanol/Water Partition Coefficient) | 0.56 nih.gov | 0.26 (estimated) chemicalbook.com |
Table 2: Research Findings on Isothis compound in Dynamic Kinetic Resolution (DKR)
| Research Area | Finding | Significance | Reference |
| Acylating Agent | Isothis compound serves as an effective acyl donor in the DKR of amines. | Enables the efficient synthesis of enantiopure amides. | researchgate.net |
| Reaction Stoichiometry | Use of a single equivalent of the acylating agent is possible. | Simplifies the purification process for the final product. | researchgate.net |
| Application | Applied in the synthesis of norsertraline, a valuable pharmaceutical intermediate. | Demonstrates the practical utility of the method in synthesizing complex molecules. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
propyl 2-methoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(7)5-8-2/h3-5H2,1-2H3 |
InChI Key |
FIABMSNMLZUWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC |
Origin of Product |
United States |
Isomerism and Stereochemical Considerations of Propyl 2 Methoxyacetate
Structural Analysis of Isomeric Forms
The molecular formula C₆H₁₂O₃ accommodates two primary structural isomers, commonly referred to as the alpha (α) and beta (β) isomers. This isomerism stems from the different attachment points of the methoxy (B1213986) and acetate (B1210297) groups on the propylene (B89431) backbone.
1-Methoxy-2-propyl acetate (Alpha Isomer)
The alpha isomer, 1-methoxy-2-propyl acetate (PGMEA), is the more commercially prominent of the two. sfdchem.com In this structure, the methoxy group (–OCH₃) is attached to the first carbon (C1) of the propyl chain, while the acetate group (–OCOCH₃) is attached to the second carbon (C2). nist.gov This arrangement results in a secondary acetate. The molecule possesses both an ether and an ester group, which imparts solubility for both polar and non-polar substances. sfdchem.comchemicalbook.com This dual solubility is a key factor in its widespread use as a solvent in coatings, inks, and the electronics industry. chemicalbook.comcymitquimica.com The central carbon atom (C2), which is bonded to the acetate group, a methyl group, a hydrogen atom, and the -CH₂OCH₃ group, is a chiral center.
2-Methoxy-1-propyl acetate (Beta Isomer)
In the beta isomer, 2-methoxy-1-propyl acetate, the positions of the functional groups are reversed. The acetate group is attached to the first carbon (C1), forming a primary acetate, while the methoxy group is attached to the second carbon (C2). nih.gov Like the alpha isomer, it has the same molecular formula and weight but a different structural arrangement. This structural difference influences its physical properties and reactivity. The second carbon (C2), bonded to the methoxy group, a methyl group, a hydrogen atom, and the -CH₂OCOCH₃ group, is also a chiral center.
The following table provides a comparison of the key physicochemical properties of the two isomers.
| Property | 1-Methoxy-2-propyl acetate (α-isomer) | 2-Methoxy-1-propyl acetate (β-isomer) |
| CAS Number | 108-65-6 nist.gov | 70657-70-4 chemsrc.com |
| Molecular Formula | C₆H₁₂O₃ nist.gov | C₆H₁₂O₃ chemsrc.com |
| Molecular Weight | 132.16 g/mol merckmillipore.com | 132.16 g/mol nih.gov |
| Boiling Point | 145-146 °C chemicalbook.com | 154.8 °C at 760 mmHg chemsrc.com |
| Density | 0.970 g/mL at 25 °C chemicalbook.com | 0.959 g/cm³ chemsrc.com |
| Flash Point | 45 °C (113 °F) sigmaaldrich.com | 47.9 °C (118.2 °F) chemsrc.com |
| Synonyms | PGMEA, Propylene glycol monomethyl ether acetate sfdchem.com | 2-Methoxypropyl-1-acetate, 1-acetoxy-2-methoxypropane nih.gov |
Methodologies for Isomer Separation and Characterization in Research
The synthesis of propyl 2-methoxyacetate, typically through the reaction of propylene oxide with methanol (B129727) followed by acetylation, often yields a mixture of the alpha and beta isomers. Consequently, effective separation and characterization techniques are crucial for research and for obtaining pure isomeric forms.
In industrial settings, a combination of reactive and extractive distillation has been explored for the synthesis and separation of 1-methoxy-2-propyl acetate. researchgate.net Reactive distillation integrates the chemical reaction and the distillation-based separation into a single unit, which can enhance conversion and simplify the process. researchgate.net For analytical purposes, high-performance liquid chromatography (HPLC) is a viable method for separating and quantifying the isomers. sielc.com Reverse-phase HPLC methods, using columns like Newcrom R1 or C18 with a mobile phase of acetonitrile (B52724) and water, can effectively resolve the two isomers. sielc.com
Characterization of the separated isomers relies on various spectroscopic techniques. The National Institute of Standards and Technology (NIST) maintains reference spectra for these compounds. nist.gov Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl (C=O) stretch of the ester group and the C-O stretches of the ether and ester functionalities. Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can help confirm the structure. nist.gov Gas chromatography (GC) is also widely used, not only for separation but also for purity assessment. sigmaaldrich.com
Differential Reactivity and Selectivity in Isomeric Forms
The structural differences between the alpha and beta isomers lead to variations in their chemical reactivity. The primary distinction lies in the steric and electronic environment of the ester group.
Alpha Isomer (1-Methoxy-2-propyl acetate): The ester group is a secondary acetate. The carbonyl carbon is attached to a secondary carbon atom, which is sterically more hindered than a primary carbon. This increased steric bulk can slow down the rate of nucleophilic substitution reactions at the carbonyl group, such as hydrolysis.
Beta Isomer (2-Methoxy-1-propyl acetate): The ester group is a primary acetate. The carbonyl carbon is part of an acetate group attached to a primary carbon, which is less sterically hindered. This makes the beta isomer potentially more susceptible to reactions like acid or base-catalyzed hydrolysis compared to the alpha isomer.
Furthermore, the electronic influence of the adjacent methoxy group differs between the two isomers. The relative positions of the electron-withdrawing acetate group and the ether linkage can affect the stability of reaction intermediates and transition states, leading to different reaction pathways or rates.
Enantiomeric Considerations in Asymmetric Synthesis Research
A critical stereochemical feature of both the alpha and beta isomers of this compound is the presence of a chiral center.
In 1-methoxy-2-propyl acetate , the second carbon atom (C2), bonded to the acetate group, is a stereocenter.
In 2-methoxy-1-propyl acetate , the second carbon atom (C2), bonded to the methoxy group, is a stereocenter.
This chirality means that each isomer can exist as a pair of enantiomers: (R)-1-methoxy-2-propyl acetate and (S)-1-methoxy-2-propyl acetate, as well as their counterparts for the beta isomer. Enantiomers are non-superimposable mirror images that have identical physical properties (except for the rotation of plane-polarized light) but can exhibit different biological activities and reactivity in chiral environments.
In research fields such as pharmacology or advanced materials science, the ability to selectively synthesize a single enantiomer is often crucial. Asymmetric synthesis is the branch of chemistry dedicated to this goal. nih.govresearchgate.net For compounds like this compound, an asymmetric synthesis approach would involve using chiral catalysts or chiral starting materials to control the stereochemical outcome of the reaction, yielding a product that is enriched in one enantiomer over the other. For instance, a key step in such a synthesis could involve the diastereoselective alkylation using a chiral auxiliary. nih.gov While specific research into the asymmetric synthesis of this compound is not widely published, the principles are well-established for related propionate (B1217596) structures and would be a necessary consideration for any stereospecific application of these isomers.
Synthetic Pathways and Reaction Engineering for Propyl 2 Methoxyacetate
Esterification Reactions and Optimizations
Esterification represents a fundamental method for producing propyl 2-methoxyacetate. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative.
Acid-Catalyzed Esterification Processes
The direct esterification of 2-methoxyacetic acid with propanol (B110389) is a common method for synthesizing this compound. This reaction is typically catalyzed by a strong acid. Industrial processes have traditionally used homogeneous catalysts like sulfuric acid. However, due to environmental concerns and equipment corrosion, there is a growing shift towards heterogeneous solid acid catalysts. mdpi.com
One such approach involves a continuous esterification reaction using a solid acid catalyst in a two-section fixed bed reactor. google.com In this process, propylene (B89431) glycol methyl ether and acetic acid are used as raw materials. google.com The reaction is carried out at temperatures ranging from 70 to 150 °C. google.com Water, a byproduct of the reaction, is removed through azeotropic distillation to drive the equilibrium towards the product side. google.com The resulting product is then purified by rectification to remove and recover any unreacted starting materials. google.com This continuous process offers several advantages, including simplified operation, increased production efficiency, reduced costs, and minimized solid and wastewater emissions, making it suitable for large-scale industrial applications. google.com
The use of macroporous ion-exchange resins, such as Amberlyst-35, has been investigated for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid to produce 1-methoxy-2-propyl acetate (B1210297) (PMA), a related compound. mdpi.com Optimized conditions for this reaction were found to be a temperature of 353 K, a molar ratio of 1-methoxy-2-propanol to acetic acid of 1:3, and a catalyst loading of 10 wt%, which resulted in a PMA equilibrium yield of 78%. mdpi.com The apparent activation energy for this reaction using Amberlyst-35 as a catalyst was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com
Table 1: Comparison of Catalysts for PMA Synthesis via Esterification
| Catalyst | Reaction Temperature (K) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | PMA Yield (%) |
|---|---|---|---|---|
| Amberlyst-35 | 353 | 1:3 | 10 | 78 |
| SO₄²⁻/TiO₂ | 383.15 | 1:3 | 10 | 73 |
| NKC-9 Cation Exchange Resin | 353.15 | 1:1 | 10 | 46 |
Transesterification Methodologies
Transesterification offers an alternative route to this compound. This method involves the reaction of an ester with an alcohol in the presence of a catalyst. It can be particularly useful when the parent acids are highly reactive. researchgate.net
A common transesterification route for a similar compound, 1-methoxy-2-propyl acetate (PMA), involves the reaction of 1-methoxy-2-propanol with methyl acetate or ethyl acetate. researchgate.net This reaction is often catalyzed by a basic catalyst like sodium methoxide (B1231860). researchgate.net Transesterification catalyzed by a basic catalyst generally has a lower activation energy compared to acid-catalyzed esterification, suggesting it may be an easier reaction to facilitate. researchgate.net However, homogeneous catalysts like sodium methoxide can be difficult to separate from the reaction mixture and are susceptible to decomposition in water, which can reduce catalytic activity. mdpi.com
To overcome the limitations of homogeneous catalysts, heterogeneous catalysts such as ion-exchange resins, zeolites, and clays (B1170129) are increasingly being used. researchgate.net These solid catalysts offer advantages like reusability, reduced corrosion, and easier separation from the product. researchgate.net
The transesterification process can be carried out under various pressures, including ambient, elevated, or reduced pressure. google.com Often, the pressure and temperature are adjusted to facilitate the removal of the lower-boiling alcohol byproduct by distillation, which helps to drive the reaction to completion. google.com
Synthesis via Alcohol-Propylene Oxide Reactions
An important industrial method for producing this compound involves a two-step process starting with the reaction of an alcohol with propylene oxide. This initial reaction forms a glycol monoether, which is then esterified with acetic acid to yield the final product. solventis.net
This synthetic route is a significant contributor to the global production of methoxy (B1213986) propyl acetate, which is estimated to be between 300,000 and 500,000 tonnes annually. solventis.net The versatility of this method allows for the production of various glycol ether acetates by selecting different starting alcohols.
Novel Synthetic Strategies
In response to the growing demand for more sustainable chemical processes, novel synthetic strategies for producing this compound are being explored. These approaches focus on improving efficiency, reducing environmental impact, and utilizing renewable resources.
Biocatalytic Synthesis Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a promising green alternative for ester synthesis. mdpi.com Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions. mdpi.comnih.gov
The advantages of using lipases include their high selectivity (chemo-, regio-, and enantioselectivity), the ability to operate under mild reaction conditions, and their stability in organic solvents. mdpi.com These characteristics can lead to purer products with fewer side reactions compared to traditional chemical methods. researchgate.net
For instance, lipase-catalyzed transesterification has been successfully used for the synthesis of various esters, including propyl benzoate, in solvent-free conditions. nih.gov In such processes, the enzyme is often immobilized on a solid support, which allows for easy separation and reuse of the biocatalyst. nih.gov Kinetic studies of these reactions can help in optimizing reaction conditions and understanding the reaction mechanism. nih.gov For example, in the synthesis of propyl benzoate, it was found that propanol could inhibit the lipase (B570770) activity at higher concentrations. nih.gov
The application of biocatalysis aligns well with the principles of green chemistry by reducing the need for harsh chemicals and energy-intensive processes. mdpi.com
Green Chemistry Principles in Synthesis Design
The principles of green chemistry provide a framework for designing more environmentally benign chemical syntheses. msu.edu These principles aim to reduce waste, maximize atom economy, use less hazardous chemicals, design for energy efficiency, and utilize renewable feedstocks. msu.edusphinxsai.com
In the context of this compound synthesis, applying green chemistry principles can involve several strategies:
Use of Catalytic Reagents : Preferring catalytic reagents over stoichiometric ones minimizes waste. msu.educhemistryjournals.net The shift from homogeneous acid catalysts like sulfuric acid to reusable solid acid catalysts in esterification is a prime example. chemistryjournals.net
Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product is a core principle. sphinxsai.com
Use of Safer Solvents and Auxiliaries : Where possible, reactions should be designed to use safer solvents or, ideally, be solvent-free. nih.gov
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. sphinxsai.comchemistryjournals.net
Use of Renewable Feedstocks : A key goal of green chemistry is to utilize raw materials that are renewable rather than depleting. msu.edusphinxsai.com Exploring bio-based routes to the precursor molecules for this compound synthesis would be a significant step in this direction.
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener chemical industry. chemistryjournals.net
Reaction Kinetics and Mechanistic Studies of Formation
The formation of this compound from 2-methoxyacetic acid and propanol is a reversible, acid-catalyzed esterification reaction. Understanding the kinetics and mechanism is crucial for reactor design and process optimization.
Reaction Mechanism: The most common mechanism for this type of liquid-phase esterification in the presence of a homogeneous acid catalyst (like sulfuric acid) or a heterogeneous solid acid catalyst (like an ion-exchange resin) is the Fischer esterification mechanism. This process involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.
For heterogeneous catalysts, several mechanistic models are often considered to describe the interaction between the reactants and the catalyst surface. These include:
Langmuir-Hinshelwood-Hougen-Watson (LHHW): This model assumes that the reaction occurs between reactants that are both adsorbed onto the catalyst's active sites. Studies on similar esterifications, such as acetic acid with propanol, have demonstrated that a dual-site LHHW mechanism, involving the adsorption of both the acid and the alcohol, can accurately describe the reaction kinetics. jptcp.comresearchgate.net
Eley-Rideal (ER): This mechanism involves one reactant molecule adsorbing onto the catalyst surface, which then reacts directly with a second reactant molecule from the bulk liquid phase. researchgate.net
Pseudo-Homogeneous (PH): This is a simpler model that assumes the reaction occurs in the bulk liquid phase, with the catalyst's presence influencing the reaction rate constant. It does not explicitly account for adsorption steps. researchgate.net
Kinetic Modeling: Detailed kinetic studies for the synthesis of this compound are not readily available in the cited literature. However, based on extensive research into other esterification reactions, a kinetic model would typically be developed by performing experiments in a batch reactor and measuring the concentration of reactants and products over time under various conditions.
Key parameters that influence the reaction rate include:
Temperature: Increasing the temperature generally increases the reaction rate but is limited by the boiling points of the reactants and products. The effect of temperature is quantified by the Arrhenius equation to determine the activation energy. For the analogous esterification of 1-methoxy-2-propanol with acetic acid, apparent activation energies have been reported in the range of 60-67 kJ/mol using various solid acid catalysts. researchgate.netmdpi.com
Catalyst Loading: The reaction rate is typically proportional to the amount of catalyst used, up to a point where mass transfer limitations may occur. jptcp.com
Molar Ratio of Reactants: Using an excess of one reactant (usually the alcohol, propanol) can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (2-methoxyacetic acid). jptcp.com
For a similar esterification process (1-methoxy-2-propanol with acetic acid), researchers found that the LHHW model provided the most consistent fit with experimental data, suggesting that the surface reaction is the rate-controlling step. researchgate.netmdpi.com A similar approach would be necessary to definitively determine the kinetics for this compound synthesis. The following table summarizes kinetic models applied to analogous esterification reactions.
| Kinetic Model | Description | Applicable Systems (Examples) |
| Pseudo-Homogeneous (PH) | Assumes reaction occurs in the bulk phase, with catalyst concentration included in the rate constant. | Esterification of 1-methoxy-2-propanol and acetic acid. researchgate.net |
| Eley-Rideal (ER) | Assumes reaction between an adsorbed molecule and a molecule in the bulk fluid. | Catalytic hydration and esterification reactions. researchgate.net |
| Langmuir-Hinshelwood (LHHW) | Assumes reaction occurs between molecules adsorbed on the catalyst surface. Often provides the best fit for heterogeneous catalysis. | Esterification of acetic acid with propanol; 1-methoxy-2-propanol with acetic acid. jptcp.comresearchgate.netmdpi.com |
Process Intensification in this compound Synthesis
Process intensification (PI) aims to develop more sustainable, cost-effective, and efficient chemical processes by combining operations (like reaction and separation) into a single unit, leading to smaller equipment, lower energy consumption, and reduced waste. justia.commdpi.com For an equilibrium-limited reaction like the synthesis of this compound, PI offers significant advantages.
Reactive Distillation (RD): The most promising process intensification strategy for this synthesis is reactive distillation. In an RD column, the reaction and separation occur simultaneously in the same vessel. The column is designed so that the reactants (2-methoxyacetic acid and propanol) are fed into a reactive zone containing a solid acid catalyst.
The operational principle would be as follows:
As the esterification reaction proceeds in the reactive section, the products (this compound and water) are formed.
The column's temperature profile is controlled to leverage the differences in boiling points. This compound has a higher boiling point than water and propanol, while water forms a low-boiling azeotrope with propanol.
The water produced during the reaction is continuously removed from the top of the column (as a propanol-water azeotrope), while the heavier this compound product moves towards the bottom.
By continuously removing one of the products (water), the reaction equilibrium is constantly shifted towards the product side, which can drive the conversion of 2-methoxyacetic acid to near completion. This overcomes the equilibrium limitations encountered in traditional batch reactors. researchgate.net This technique has been successfully applied to the production of other esters, demonstrating its potential to achieve high conversion rates. researchgate.net
Other Potential PI Technologies:
Membrane Reactors: A membrane reactor could be used to selectively remove water from the reaction mixture, similarly shifting the equilibrium to favor product formation. Pervaporation is a common membrane-based technique for this purpose in esterification reactions.
Microreactors: These devices offer very high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. This allows for precise temperature control and can significantly increase reaction rates and safety, especially for exothermic reactions. mdpi.com
While no studies specifically detailing the application of these technologies to this compound synthesis were found, their successful implementation for a wide range of other esterification processes strongly suggests their feasibility and potential benefits for this system. researchgate.net
Advanced Material Science and Process Applications of Propyl 2 Methoxyacetate
High-Performance Solvent Research
Propyl 2-methoxyacetate, scientifically known as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), is a high-performance solvent with a unique molecular structure that imparts desirable properties for various advanced applications. Its molecule contains both an ether and an ester group, providing a dual nature of polarity and non-polarity. sfdchem.com This allows it to dissolve a wide range of substances, from polar resins to non-polar materials, making it a versatile and effective solvent in numerous industrial and research settings. sfdchem.com
Application in Photoresist Formulations for Semiconductor Manufacturing
This compound is a critical solvent in the formulation of photoresists, which are light-sensitive materials used to create the intricate patterns on semiconductor wafers during the photolithography process. sfdchem.com Its primary function is to dissolve the various components of the photoresist, including the polymer resin, sensitizers, and other additives, to create a homogenous solution with the desired viscosity for application to the silicon wafer.
The solvent's ability to form a uniform, thin film on the wafer surface is crucial for achieving high-resolution patterning. After the photoresist is applied, the solvent is evaporated during a baking step, leaving behind a solid, light-sensitive coating. The choice of solvent significantly impacts the performance and reliability of the photoresist, and this compound is favored for its excellent solubility characteristics and controlled evaporation rate. It is a key component in both positive and negative photoresist formulations, which are essential for modern microchip manufacturing.
This compound is also utilized in photoresist remover compositions, which are crucial for cleanly stripping the photoresist patterns from the substrate after the etching or implantation steps. google.com These remover solutions are designed to completely dissolve the photoresist without leaving residues or particles that could contaminate the wafer surface. google.com
Solvent Properties in Advanced Coating Systems
The exceptional solvent power of this compound extends to its use in advanced coating systems. It is capable of dissolving a wide array of natural and synthetic resins, waxes, fats, and oils, making it a valuable component in the formulation of paints, inks, lacquers, and varnishes. sfdchem.combasf.com Its strong solubility for both polar and non-polar substances allows it to be used with a variety of polymers, including aminomethyl esters, vinyl, polyester, cellulose (B213188) acetate, alkyd resins, acrylic resins, epoxy resins, and nitrocellulose. sfdchem.com
In addition to its role as a primary solvent, this compound also functions as a flow improver and coalescent in coatings. basf.comrecochem.com These properties help to ensure that the coating applies smoothly and forms a continuous, defect-free film as it dries. Its medium volatility is a key characteristic, allowing for a controlled drying process that prevents issues such as bubbling or cracking of the coating. recochem.com Furthermore, it is a suitable solvent for coatings containing polyisocyanates. basf.comrecochem.com
Below is a table summarizing some of the key physical and chemical properties of this compound relevant to its performance as a solvent.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 145-146 °C |
| Density | 0.970 g/mL at 25 °C |
| Vapor Pressure | 3.7 mm Hg at 20 °C |
| Water Solubility | 198 g/L at 20°C |
| LogP | 1.2 at 20℃ |
This data is compiled from multiple sources. sfdchem.comchemicalbook.comchemeo.com
Research on Solvent Mixtures and Their Phase Behavior
This compound is freely miscible with most common organic solvents, a property that allows for the creation of a wide range of solvent blends. sfdchem.comchemicalbook.com However, it has limited miscibility with water. recochem.comchemicalbook.com The selection of co-solvents is crucial in applications such as photoresist formulations and advanced coatings to control properties like drying time, viscosity, and the solubility of all components. Research in this area focuses on understanding how the composition of the solvent mixture affects the phase equilibrium of the system, with the goal of preventing phase separation of the dissolved components during processing.
Role in Polymer Science and Polymerization Processes
The utility of this compound in polymer science is primarily as a versatile solvent for a wide range of polymers. Its ability to dissolve numerous types of polymers makes it a suitable medium for various polymerization reactions and polymer processing techniques. While not typically a reactant in the polymerization itself, its role as a solvent is critical for controlling the reaction environment and the physical properties of the resulting polymer.
A significant and advanced application of this compound in polymer science is in the directed self-assembly (DSA) of block copolymers (BCPs). magtech.com.cnmdpi.comnih.gov DSA is a cutting-edge technique used in nanofabrication to create highly ordered, nanoscale patterns. mdpi.com In this process, a thin film of a BCP solution is cast onto a substrate. The solvent, in this case, this compound, plays a crucial role in enabling the polymer chains to arrange themselves into well-defined nanostructures as the solvent evaporates. The choice of solvent can influence the morphology and orientation of the self-assembled domains. magtech.com.cnmdpi.com The use of DSA with BCPs is a promising approach for next-generation lithography, enabling the fabrication of features smaller than what is achievable with conventional photolithography. nih.gov
Integration into Sustainable Chemical Processes
The integration of chemicals into sustainable processes is a growing focus in the chemical industry, driven by the need to reduce environmental impact and enhance safety. This compound is considered to have a more favorable environmental and health profile compared to some other solvents, positioning it as a more sustainable alternative in certain applications. For instance, it is often used as a replacement for ethoxyethyl acetate, a solvent that has raised more significant health concerns. basf.comrecochem.com
Efforts in green chemistry aim to develop and utilize solvents that are derived from renewable resources, are biodegradable, and have low toxicity. nih.govmdpi.commdpi.com While this compound is not typically bio-based, its lower toxicity compared to some traditional solvents aligns with the principles of green chemistry. sfdchem.com The development of more sustainable synthesis routes for this compound, potentially utilizing bio-based feedstocks and catalytic processes, is an area of ongoing research interest. The use of solid acid catalysts in its synthesis is one such approach that can reduce waste and improve the efficiency of the process. chemicalbook.com
Environmental Chemistry and Degradation Studies of Propyl 2 Methoxyacetate
Biodegradation Pathways and Kinetics
Biodegradation is a critical process determining the environmental fate of organic compounds. It involves the breakdown of substances by microorganisms. While general assessments indicate that related compounds like propylene (B89431) glycol methyl ether acetates are readily biodegradable, specific studies detailing the biodegradation pathways and kinetics for Propyl 2-methoxyacetate are not extensively available in current scientific literature. shell.comwpmucdn.com
Aerobic and Anaerobic Degradation in Environmental Matrices
Specific kinetic data on the aerobic and anaerobic degradation of this compound in environmental matrices such as soil and water are not well-documented in publicly available research. For structurally similar ester compounds, aerobic degradation is typically more rapid and efficient than anaerobic degradation. However, without specific studies, the half-life and degradation efficiency of this compound in different environmental systems remain undetermined. General product safety assessments for the isomer 1-methoxy-2-propyl acetate (B1210297) state that it is readily biodegradable, suggesting a low potential for persistence. wpmucdn.com
Microbial Metabolism and Enzyme Systems Involved in Degradation
The microbial metabolism of this compound is presumed to begin with the cleavage of the ester bond. This initial step is typically catalyzed by non-specific esterase enzymes, which are common in a wide variety of environmental microorganisms. This hydrolysis reaction would yield 2-methoxyacetic acid and propanol (B110389). Following this initial breakdown, these smaller, simpler molecules would likely be funneled into central metabolic pathways of the microorganisms and ultimately mineralized to carbon dioxide and water. However, specific studies identifying the microbial species or the precise enzyme systems responsible for the degradation of this compound have not been identified. A study on the isomer 1-methoxy-2-propyl acetate noted its hydrolysis could be catalyzed by lipase (B570770) enzymes. chemicalbook.com
Hydrolysis Mechanisms and Environmental Stability
Hydrolysis is an abiotic degradation process where a chemical compound reacts with water. For an ester like this compound, hydrolysis would break the ester linkage to form 2-methoxyacetic acid and propanol. The rate of this reaction is highly dependent on environmental factors, particularly pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.
Atmospheric Degradation Processes
The primary route for the removal of volatile organic compounds (VOCs) like this compound from the atmosphere is through chemical reactions. Comprehensive studies on the atmospheric chemistry of the isomer 1-methoxy-2-propyl acetate (MPA) provide significant insight into these processes. nih.govacs.org
Photolytic Reactions with Hydroxyl Radicals
Direct photolysis, the breakdown of a molecule by absorbing light, is not a significant atmospheric degradation pathway for this class of compounds. Studies on 1-methoxy-2-propyl acetate show that it does not absorb UV radiation at wavelengths found in the lower atmosphere, and therefore does not undergo photolysis under atmospheric conditions. nih.govacs.orgresearchgate.net
The most significant atmospheric degradation process is the reaction with hydroxyl (OH) radicals, which are highly reactive and often referred to as the "detergent" of the troposphere. nih.govacs.org The reaction rate for 1-methoxy-2-propyl acetate with OH radicals has been studied over a range of temperatures and pressures. nih.govacs.orgresearchgate.net
The temperature dependence of the reaction rate constant is described by the Arrhenius expression, as detailed in the table below.
| Arrhenius Expression (k(T)) | Temperature Range (K) | Pressure Range (Torr) |
|---|---|---|
| (2.01 ± 0.02) × 10⁻¹² exp[(588 ± 123)/T] cm³ molecule⁻¹ s⁻¹ | 263–373 | 1–760 |
The reaction of 1-methoxy-2-propyl acetate with OH radicals leads to the formation of several smaller, oxygenated products. The primary products identified and their molar yields are presented in the following table.
| Product | Molar Yield (%) |
|---|---|
| Methyl formate | 80 ± 7.3 |
| Acetic acid | 50 ± 4.8 |
| Acetic anhydride | 22 ± 2.4 |
Atmospheric Fate Modeling
Atmospheric fate modeling uses kinetic data to predict the persistence and transport of a chemical in the atmosphere. Using the rate constant for the reaction of the isomer 1-methoxy-2-propyl acetate with OH radicals (kOH), its atmospheric lifetime (τ) can be estimated. The lifetime is calculated as τ = 1 / (kOH [OH]), where [OH] is the average concentration of hydroxyl radicals in the troposphere (typically assumed to be around 1 x 10⁶ molecules cm⁻³).
Based on the experimentally determined rate constant, the atmospheric lifetime of 1-methoxy-2-propyl acetate is calculated to be relatively short, on the order of a few days. This suggests that the compound is unlikely to persist in the atmosphere for long periods or undergo long-range transport. Instead, it will be degraded relatively close to its sources of emission. The degradation products, such as acetic acid and methyl formate, are common atmospheric compounds that are subsequently removed from the atmosphere through deposition (wet or dry) or further chemical reactions. nih.govacs.org
While specific applications of complex chemical transport models like GEOS-Chem to this compound were not found, the available kinetic data for its isomer are the essential inputs required for such models to simulate its distribution and impact on a regional or global scale. rsc.org
Sorption and Transport Phenomena in Environmental Systems
The movement of this compound through soil and water systems is largely governed by its physical and chemical properties. Propylene glycol ethers (PGEs) as a class are generally characterized by high aqueous solubilities and low octanol-water partition coefficients (Kow). nih.gov These properties suggest a low tendency for these compounds to accumulate in aquatic food chains. nih.gov
Due to its likely high water solubility and low Kow value, this compound is expected to exhibit limited sorption to soil and sediment particles. Chemicals with these characteristics tend to remain in the aqueous phase and are therefore more mobile in the environment. This mobility can lead to their transport from the point of release into groundwater and surface water bodies.
Interactive Data Table: Predicted Environmental Mobility of this compound based on Analogous Compounds
| Compound Family | Typical Water Solubility | Typical Log Kow | Predicted Soil Sorption (Koc) | Predicted Mobility in Soil |
| Propylene Glycol Ethers | High | Low | Low | High |
| Propylene Glycol | High | Low | Low | High |
Note: This table is based on general properties of the compound family and analogous compounds, as specific experimental data for this compound is limited.
Research on Degradation Byproducts and Their Environmental Fates
The environmental persistence of this compound is influenced by various degradation processes, which can lead to the formation of byproducts. Both abiotic and biological degradation processes are expected to reduce the environmental concentrations of PGEs. nih.gov In the atmosphere, vapor-phase PGEs react with photochemically produced hydroxyl radicals, with half-lives estimated to be between 5.5 and 34.4 hours. nih.gov
Studies on the degradation of similar compounds provide insight into the potential byproducts of this compound. For example, the gas-phase degradation of Propylene Glycol Monomethyl Ether Acetate (PGMEA) by ultraviolet (UV) irradiation and UV/Ozone processes has been investigated. In these experiments, acetic acid and methanol (B129727) were identified as probable reaction intermediates. tandfonline.com
Further research on the oxidation of PGMEA using ozone-based advanced oxidation processes also indicates its decomposition, though specific byproducts were not detailed in the available summary. tandfonline.com The degradation of this compound in soil and water is anticipated to proceed through hydrolysis of the ester linkage, which would yield 2-methoxypropanol and propionic acid. Subsequent microbial degradation of these byproducts would likely follow.
The environmental fate of these potential degradation byproducts is an important consideration. Acetic acid and methanol are readily biodegradable in the environment. tandfonline.com The fate of 2-methoxypropanol and propionic acid would depend on the specific environmental conditions, but they are also generally expected to be biodegradable.
Interactive Data Table: Potential Degradation Byproducts of this compound and Their Characteristics
| Potential Degradation Byproduct | Formation Pathway | Expected Environmental Behavior |
| 2-Methoxypropanol | Hydrolysis | Biodegradable |
| Propionic Acid | Hydrolysis | Biodegradable |
| Acetic Acid | Oxidation (analogous to PGMEA) | Readily Biodegradable |
| Methanol | Oxidation (analogous to PGMEA) | Readily Biodegradable |
Note: The formation of acetic acid and methanol is inferred from studies on the closely related compound PGMEA.
Advanced Analytical and Spectroscopic Research Methodologies for Propyl 2 Methoxyacetate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating propyl 2-methoxyacetate from its isomers, reaction precursors, and impurities, as well as for its accurate quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. It is particularly effective for assessing the purity of a sample and for separating and identifying structural isomers, such as 1-methoxy-2-propyl acetate (B1210297) and 2-methoxy-1-propyl acetate. jeol.com The separation in the gas chromatography column is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. Complete chromatographic resolution of regioisomers can often be achieved using specialized stationary phases. nih.gov
In a typical GC-MS analysis for purity, the sample is injected into the GC, where it is vaporized. The components are separated as they travel through the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that helps in its identification. nist.gov The presence of impurities, including isomers, would be indicated by additional peaks in the chromatogram, which can then be identified by their respective mass spectra. jeol.com For instance, in the analysis of the related compound 2-methoxy-1-methylethyl acetate (PGMEA), GC-MS is widely used to identify impurities in the solvent used for semiconductor fabrication. jeol.com
Table 1: Representative GC-MS Parameters for Isomer Analysis
| Parameter | Condition |
|---|---|
| GC Column | Capillary column (e.g., Rtx-BAC PLUS1 or similar) jeol.com |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 40 °C hold for 2 min, ramp to 250 °C) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) jeol.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-300 |
Note: This table presents typical parameters; actual conditions may be optimized for specific applications.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. bridgewater.edu In the context of this compound research, HPLC is particularly valuable for monitoring the progress of its synthesis. bridgewater.edu By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be tracked. bridgewater.edu
A common mode for this analysis is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For a compound like this compound, a C18 column is often suitable. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly achieved using a UV detector if the analyte has a chromophore, or a refractive index (RI) detector for universal detection. For more sensitive and specific detection, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov This allows for the accurate analysis of the main product as well as any by-products or intermediates formed during the reaction. nih.gov
Table 2: Illustrative HPLC Conditions for Reaction Monitoring
| Parameter | Condition |
|---|---|
| HPLC System | Quaternary pump, autosampler, column oven, detector bridgewater.edu |
| Column | Reverse Phase C18 (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile/Water gradient sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL bridgewater.edu |
| Detector | UV-Vis or Mass Spectrometer (MS) bridgewater.edunih.gov |
Note: This table provides an example configuration; conditions must be optimized for the specific reaction being monitored.
Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile organic compounds from a sample matrix. chromatographyonline.comd-nb.info When coupled with GC-MS, it provides a sensitive and efficient method for analysis. nih.gov This technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a vial containing the sample. mdpi.com Volatile analytes, such as residual this compound or related volatile impurities, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com
After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. mdpi.com The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov HS-SPME-GC-MS is a valuable tool for determining trace levels of volatile compounds in various research applications. d-nb.info
Spectroscopic Characterization in Research
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. hyphadiscovery.comkubikat.orgresearchgate.net A complete NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments like COSY, HSQC, and HMBC, can provide an unambiguous structural assignment for this compound and distinguish it from its isomers. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., carbonyl, ether, alkyl).
2D NMR:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. core.ac.uk
By analyzing these NMR datasets, the precise connectivity of atoms in this compound can be established.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| O=C-CH₃ | ~2.1 | ~21 |
| O=C -O | - | ~171 |
| O-CH₂ -CH₂-CH₃ | ~4.1 | ~68 |
| O-CH₂-CH₂ -CH₃ | ~1.7 | ~22 |
| O-CH₂-CH₂-CH₃ | ~0.9 | ~10 |
| CH₃ -O-CH₂-C=O | ~3.4 | ~59 |
| CH₃-O-CH₂ -C=O | ~4.0 | ~70 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically in wavenumbers, cm⁻¹).
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. lumenlearning.com Other key absorptions would include C-O stretching vibrations and C-H stretching and bending vibrations from the alkyl and methoxy (B1213986) groups. libretexts.org The absence of a broad O-H stretching band would confirm the absence of alcohol or carboxylic acid impurities. The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule. vscht.cz
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretch | 2850-3000 libretexts.org |
| C=O (Ester) | Stretch | 1735-1750 lumenlearning.com |
| C-O (Ester & Ether) | Stretch | 1000-1300 vscht.cz |
Note: The exact positions of the peaks can be influenced by the molecular environment.
Development of Novel Analytical Methods for Trace Analysis
The detection of this compound at trace levels in various matrices, such as environmental samples, is a significant analytical challenge. pjoes.comnih.gov The development of novel analytical methods focuses on achieving high sensitivity, selectivity, and reliability. Techniques combining chromatography for separation with mass spectrometry for detection are at the forefront of this field.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of organic compounds. mdpi.com For this compound, a reverse-phase HPLC method can be developed, potentially using a mobile phase of acetonitrile and water. sielc.com For compatibility with mass spectrometry, additives like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com
Gas chromatography-mass spectrometry (GC-MS) is another highly suitable technique, given the volatility of this compound. Innovations in this area may involve the use of advanced column technologies for better separation and high-resolution mass spectrometers for more selective detection.
The development of these methods requires careful optimization of several stages:
Sample Preparation: This is a critical step to extract the analyte from the sample matrix and remove interferences. pjoes.com Techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) could be explored for pre-concentrating this compound from water or air samples, enhancing detection limits.
Chromatographic Separation: Optimization of the column type, temperature gradient (for GC), or mobile phase composition (for LC) is necessary to ensure separation from other potentially interfering compounds in the sample.
Mass Spectrometric Detection: In tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), which dramatically increases selectivity and sensitivity, allowing for quantification at very low concentrations.
Table 2: Comparison of Potential Methods for Trace Analysis of this compound
| Analytical Technique | Principle | Potential Advantages for this compound Analysis | Common Matrices |
| GC-MS | Separation by volatility/boiling point, detection by mass. | High resolution for volatile compounds, extensive spectral libraries. | Air, Water, Soil |
| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio of specific fragments. | High sensitivity and selectivity, suitable for complex matrices. mdpi.com | Water, Biological fluids |
| SPME-GC-MS | Pre-concentration on a coated fiber, followed by GC-MS analysis. | Solvent-free, simple, good for automation, lowers detection limits. | Water, Air |
| X-ray Based Techniques (e.g., XRF) | Elemental analysis based on characteristic X-ray emission. | Powerful for quantifying trace elements in situ without chemical extraction. nih.gov | Environmental Samples |
In-situ and Operando Spectroscopy in Catalysis Research
The synthesis of this compound often involves catalytic processes. Understanding the catalyst's structure-activity relationship and the reaction mechanism under actual operating conditions is crucial for process optimization. In-situ and operando spectroscopy techniques are indispensable tools for this purpose, as they allow researchers to study the catalyst and reacting molecules in real-time. osti.govnih.gov
These methods provide unprecedented insights into the dynamic behavior of catalysts, helping to identify active sites, reaction intermediates, and deactivation pathways. osti.gov
Operando X-ray Absorption Spectroscopy (XAS): This technique can be used to determine the electronic state and local coordination environment of metal atoms within a catalyst under high-temperature and high-pressure reaction conditions. nih.govresearchgate.net For instance, in a process using a metal-based catalyst to synthesize this compound, XAS could track the oxidation state of the active metal, providing clues about the catalytic cycle. nih.gov
In-situ Small-Angle X-ray Scattering (SAXS): Combined with XAS, SAXS can provide complementary information on the morphology, size, and shape of catalyst nanoparticles during the reaction. psi.ch
Operando Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for identifying molecular species adsorbed on the catalyst surface and molecules in the gas or liquid phase. nih.gov By monitoring specific vibrational bands, one could observe the adsorption of reactants (e.g., propylene (B89431) glycol methyl ether, propanol) and the formation of this compound on the catalyst surface in real-time.
Table 3: Application of In-situ/Operando Techniques to this compound Synthesis
| Technique | Information Provided | Relevance to Catalysis Research |
| Operando XAS | Oxidation state, coordination number, bond distances of the catalyst's active sites. nih.gov | Uncovering the chemical state of the catalyst during the reaction. nih.gov |
| In-situ SAXS | Catalyst particle size, shape, and distribution. psi.ch | Monitoring morphological changes and degradation of the catalyst. psi.ch |
| Operando FTIR/Raman | Identification of surface adsorbates, reaction intermediates, and products. nih.gov | Elucidating reaction pathways and identifying rate-determining steps. |
| Operando UV-Vis Spectroscopy | Electronic properties of the catalyst. | Probing changes in the electronic structure of the catalyst upon reactant adsorption. |
The integration of these advanced spectroscopic methods with computational modeling provides a powerful approach to accelerate catalyst design and optimize the synthesis of this compound. osti.gov
Future Research Directions and Emerging Paradigms for Propyl 2 Methoxyacetate
Exploration of Next-Generation Synthetic Routes
Future research into the synthesis of propyl 2-methoxyacetate is expected to focus on developing more sustainable and efficient manufacturing processes. Key areas of exploration will likely include:
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety for exothermic reactions, and greater process control. europa.eu Future studies will likely investigate the design of compact and efficient flow reactors for the esterification of 2-methoxyacetic acid with propanol (B110389), potentially integrating in-line purification steps to streamline production. uc.pt
Reactive Distillation: This process intensification strategy combines chemical reaction and product separation into a single unit. For equilibrium-limited reactions like esterification, the continuous removal of byproducts (such as water) can drive the reaction towards higher conversion rates. researchgate.net Research will be directed at designing reactive distillation columns specifically for this compound production, optimizing parameters to maximize yield and purity. researchgate.net
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification represents a green and highly selective synthetic route. Future work will focus on identifying and engineering robust enzymes that can efficiently catalyze the formation of this compound under mild reaction conditions, minimizing energy consumption and byproduct formation.
Development of Advanced Catalytic Systems with Enhanced Selectivity
The development of novel catalysts is crucial for improving the efficiency and sustainability of this compound synthesis. Research is anticipated to progress in the following areas:
Heterogeneous Catalysts: To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficult separation, research will continue to focus on solid acid catalysts. mdpi.commdpi.com This includes the development of advanced ion-exchange resins, supported heteropoly acids, and metal oxides with tailored acidity and porous structures to enhance catalytic activity and selectivity. mdpi.comresearchgate.netrsc.org For instance, macroporous ion-exchange resins like Amberlyst-35 have been shown to be effective for similar esterifications. mdpi.com
Nanocatalysts: The unique properties of nanomaterials, such as high surface-area-to-volume ratios, can be harnessed to create highly active and selective catalysts. Future investigations may explore the use of metal oxide nanoparticles or functionalized carbon nanotubes as catalysts for the esterification process.
Computational Catalyst Design: Advances in computational chemistry will enable the in silico design of catalysts with optimized active sites for the specific esterification of 2-methoxyacetic acid with propanol. This approach can accelerate the discovery of new catalytic materials with superior performance.
Investigations into its Role in Novel Materials and Technologies
While this compound is an established solvent, its potential in emerging technologies remains an active area of research. Future investigations will likely explore its application in:
Advanced Coatings and Inks: The compound's favorable solvent properties make it suitable for high-performance coatings and inks. chemicalbook.com Research will likely focus on formulating new generations of coatings, such as those for flexible electronics or smart surfaces, where this compound can act as a carrier solvent for functional materials.
Electronics and Semiconductor Manufacturing: A closely related isomer, 1-methoxy-2-propyl acetate (B1210297) (PGMEA), is widely used as a solvent in photoresist formulations and as a cleaning agent in the production of liquid crystal displays (LCDs). chemicalbook.comsfdchem.com Future research may evaluate this compound for similar applications, potentially offering advantages in terms of evaporation rate or solubility for next-generation electronic materials. chemfish.co.jp
Energy Storage: The development of advanced battery technologies, such as lithium-ion and beyond-lithium-ion systems, requires stable and effective electrolyte formulations. The potential of this compound as a co-solvent in novel electrolyte systems could be investigated to enhance battery performance and safety.
Advanced Environmental Fate Modeling and Remediation Strategies
Understanding and mitigating the environmental impact of this compound is crucial. Future research will focus on:
Predictive Environmental Fate Models: The development of more sophisticated computational models will allow for a better prediction of the compound's distribution, persistence, and transformation in various environmental compartments (air, water, soil). sfdchem.com These models will incorporate a wider range of environmental variables and metabolic pathways to provide more accurate risk assessments.
Biodegradation Pathways: While some information on the microbial degradation of related compounds exists, detailed studies on the specific biodegradation pathways of this compound are needed. finerchem.com Future research will aim to identify microorganisms and enzymes capable of efficiently breaking down the compound, which could be utilized in bioremediation strategies.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials from water and wastewater through reactions with highly reactive hydroxyl radicals. wikipedia.orgportalabpg.org.br Research will likely explore the efficacy of various AOPs, such as ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems, for the complete mineralization of this compound in industrial effluents. wikipedia.orgresearchgate.netepa.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to transform chemical research and development. chemfish.co.jp For this compound, these technologies can be applied to:
Predictive Modeling of Properties: ML algorithms can be trained on existing data to predict the physicochemical properties of this compound and its mixtures with other substances, reducing the need for extensive experimental measurements. researchgate.net
Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound, exploring a vast parameter space to identify the optimal temperature, pressure, catalyst loading, and reactant ratios for maximizing yield and minimizing byproducts. chemicalbook.com
Process Control and Automation: The integration of AI into chemical manufacturing processes can enable real-time monitoring and control, leading to more efficient and safer production of this compound. Combining computational fluid dynamics (CFD) with AI/ML can create powerful predictive tools for optimizing reactor design and performance. mdpi.com
Multiscale Modeling Approaches for Comprehensive Understanding
To gain a holistic understanding of this compound, from its molecular behavior to its performance in industrial processes, multiscale modeling is an essential tool. Future research will likely employ:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the molecular-level properties of this compound, such as its interactions with polymers in coatings or its behavior as a solvent. researchgate.netmdpi.com This can aid in the design of new materials and formulations with desired properties. mdpi.comnih.gov
Computational Fluid Dynamics (CFD): CFD modeling is a valuable tool for designing and optimizing chemical reactors. researchgate.netnih.gov It can be used to simulate the fluid dynamics, heat transfer, and mass transfer within a reactor for the synthesis of this compound, leading to improved reactor design and operational efficiency. dntb.gov.uamdpi.com
Integrated Process Modeling: Combining molecular-level models with reactor-scale and plant-scale models will enable a comprehensive understanding of the entire lifecycle of this compound. This integrated approach can be used to optimize the entire manufacturing process for economic and environmental performance. surrey.ac.ukresearchgate.net
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of propyl 2-methoxyacetate?
This compound is typically synthesized via acid-catalyzed esterification. A common protocol involves:
- Reagents : 2-Methoxyacetic acid, n-propanol, and p-toluenesulfonic acid (0.1 eq) as a catalyst.
- Procedure : Reflux the mixture in toluene (110°C, 6–8 hours) under Dean-Stark conditions to remove water. Post-reaction, purify via fractional distillation (predicted bp ~160°C) or silica gel chromatography (ethyl acetate/hexane eluent). Purity >97% is achievable with rigorous drying of reagents .
Basic: Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ ~3.3 ppm), ester methylene (δ ~4.1 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), methoxy carbon (δ ~55 ppm).
- FT-IR : Ester C=O stretch (~1740 cm⁻¹), C-O-C asymmetric stretches (1100–1250 cm⁻¹).
- GC-MS : Molecular ion peak at m/z 132 (M⁺) and fragmentation patterns for structural confirmation .
Advanced: How can solvent systems be optimized for high-yield purification of this compound?
| Solvent System | Purity Achieved | Recovery Yield |
|---|---|---|
| Ethyl acetate/hexane (1:4) | >98% | 85–90% |
| Dichloromethane/methanol (9:1) | 95% | 75–80% |
Polar aprotic solvents like ethyl acetate minimize co-elution of acidic by-products. Vacuum distillation (50–60°C, 10 mmHg) prevents thermal degradation .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., density, boiling point)?
Discrepancies (e.g., density 0.959 vs. 0.975 g/cm³) require:
- Standardized Measurements : Use calibrated densitometers at 20°C with NIST-traceable standards.
- Batch Analysis : Compare certificates of analysis across suppliers (e.g., HPC Standards vs. Cayman Chemical).
- Computational Validation : DFT calculations (B3LYP/6-31G*) to corroborate experimental data .
Basic: What safety protocols are essential for handling this compound?
- Storage : -20°C in amber glass under nitrogen to inhibit hydrolysis .
- PPE : Nitrile gloves, safety goggles, and fume hood containment (TLV-TWA ≤50 ppm).
- Waste Disposal : Neutralize spills with 5% sodium bicarbonate and collect in approved containers .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
| pH | Half-Life (t₁/₂) | Degradation Pathway |
|---|---|---|
| 2 | 2.3 hours | Acid-catalyzed hydrolysis |
| 7 | >30 days | Stable |
| 10 | 0.6 hours | Base-mediated saponification |
Buffered solutions (pH 6–7.4) are recommended for biological assays .
Advanced: What chromatographic methods enable trace-level detection in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
